Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate
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Overview
Description
Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate is a complex organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate typically involves the reaction of diphenylmethylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with an azetidine derivative. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. These methods often utilize microreactors and automated systems to precisely control reaction parameters, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylamine: A precursor used in the synthesis of Methyl1-(diphenylmethyl)-2-methylazetidine-3-carboxylate.
Azetidine-3-carboxylate: Another azetidine derivative with similar structural properties.
Uniqueness
Its diphenylmethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
methyl 1-benzhydryl-2-methylazetidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-14-17(19(21)22-2)13-20(14)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
InChI Key |
NNKKDHNJLOJDGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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